molecular formula C9H20Cl2O6P2 B190203 1-[[Dichloro(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane CAS No. 19928-97-3

1-[[Dichloro(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane

Cat. No.: B190203
CAS No.: 19928-97-3
M. Wt: 357.1 g/mol
InChI Key: HDAJVJYSCKIAMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[[Dichloro(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane is a complex organophosphorus compound It is characterized by its unique structure, which includes multiple phosphoryl groups and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[[Dichloro(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane typically involves the reaction of diethoxyphosphoryl chloride with a suitable ethoxyphosphoryl precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediate compounds.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. Post-reaction purification steps, including distillation and recrystallization, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-[[Dichloro(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of phosphoryl oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding phosphines.

    Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; mild to moderate temperatures.

    Reduction: Lithium aluminum hydride; low temperatures.

    Substitution: Amines, thiols; room temperature to moderate heating.

Major Products:

    Oxidation: Phosphoryl oxides.

    Reduction: Phosphines.

    Substitution: Amino or thio derivatives of the original compound.

Scientific Research Applications

1-[[Dichloro(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane has diverse applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with phosphorylating enzymes.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific biological pathways.

    Industry: Utilized in the production of flame retardants and plasticizers due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[[Dichloro(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by phosphorylating active sites, leading to the formation of stable enzyme-inhibitor complexes. This interaction disrupts normal enzymatic functions, which can be exploited in various therapeutic and industrial applications.

Comparison with Similar Compounds

Uniqueness: 1-[[Dichloro(diethoxyphosphoryl)methyl]-ethoxy-phosphoryl]oxyethane stands out due to its dual phosphoryl groups and chlorine atoms, which confer unique reactivity and stability. Unlike simpler organophosphorus compounds, it offers a broader range of chemical modifications and applications.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

1-[[dichloro(diethoxyphosphoryl)methyl]-ethoxyphosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20Cl2O6P2/c1-5-14-18(12,15-6-2)9(10,11)19(13,16-7-3)17-8-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAJVJYSCKIAMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(P(=O)(OCC)OCC)(Cl)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60879633
Record name CLODRONIC ACID,TETRAETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.